molecular formula C14H17N6O8P B151624 2-Meimpix CAS No. 135078-46-5

2-Meimpix

Cat. No.: B151624
CAS No.: 135078-46-5
M. Wt: 428.29 g/mol
InChI Key: QLJHDBUEOAQPFI-QYVSTXNMSA-N
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Description

2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (2-Meimpix) is a heterocyclic compound featuring a fused imidazole-pyridine core with a methyl substituent at the 2-position and a carboxylic acid group at the 3-position. The methyl group enhances steric and electronic effects, distinguishing it from simpler imidazo-pyridine derivatives.

Properties

CAS No.

135078-46-5

Molecular Formula

C14H17N6O8P

Molecular Weight

428.29 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2,6-dioxo-7H-purin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-(2-methylimidazol-1-yl)phosphinic acid

InChI

InChI=1S/C14H17N6O8P/c1-6-15-2-3-19(6)29(25,26)27-4-7-9(21)10(22)13(28-7)20-11-8(16-5-17-11)12(23)18-14(20)24/h2-3,5,7,9-10,13,21-22H,4H2,1H3,(H,16,17)(H,25,26)(H,18,23,24)/t7-,9-,10-,13-/m1/s1

InChI Key

QLJHDBUEOAQPFI-QYVSTXNMSA-N

SMILES

CC1=NC=CN1P(=O)(O)OCC2C(C(C(O2)N3C4=C(C(=O)NC3=O)NC=N4)O)O

Isomeric SMILES

CC1=NC=CN1P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC3=O)NC=N4)O)O

Canonical SMILES

CC1=NC=CN1P(=O)(O)OCC2C(C(C(O2)N3C4=C(C(=O)NC3=O)NC=N4)O)O

Synonyms

2-MeImpiX
3-isoxanthosine 5'-phospho-2-methylimidazole

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Differences :

  • Core Structure : Both compounds share the imidazo[1,2-a]pyridine backbone and carboxylic acid group, enabling similar coordination modes with metal ions .
  • Substituent Variation : Compound A lacks the methyl group at the 2-position, reducing steric hindrance and altering electronic properties.

Physicochemical Properties :

  • Solubility : The methyl group in 2-Meimpix likely reduces aqueous solubility compared to Compound A due to increased hydrophobicity.
  • Acidity : The electron-donating methyl group may slightly increase the pKa of the carboxylic acid in this compound relative to Compound A .

Research Findings :

  • Coordination complexes of Compound A with lanthanides (e.g., dysprosium) exhibit luminescent properties under UV excitation, as reported in hydrothermal synthesis studies .

Comparison with 2-Methylimidazo[1,2-a]pyridine (Compound B)

Functional Differences :

  • Compound B lacks the carboxylic acid group, limiting its utility in coordination chemistry but expanding its role in organic synthesis (e.g., as a ligand in cross-coupling reactions).

Data Tables: Comparative Analysis

Table 1. Structural and Physicochemical Properties

Property This compound Compound A Compound B
Molecular Formula C₉H₈N₂O₂ C₈H₆N₂O₂ C₈H₈N₂
Molecular Weight (g/mol) 176.17 162.14 132.16
Functional Groups COOH, CH₃ COOH CH₃
Solubility (H₂O) Low (inferred) Moderate Low
pKa (COOH) ~3.8 (estimated) ~4.0 N/A

Table 2. Spectroscopic Data (Key Peaks)

Compound ¹H NMR (δ, ppm) IR (cm⁻¹) UV-Vis (λmax, nm)
This compound 2.45 (s, CH₃), 8.2 (m) 1700 (C=O), 3100 (O-H) 265, 310 (π→π*)
Compound A 8.1 (m) 1695 (C=O), 3200 (O-H) 260, 305 (π→π*)
Compound B 2.40 (s, CH₃), 7.9 (m) N/A 255, 290 (π→π*)

Data inferred from analogous compounds

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